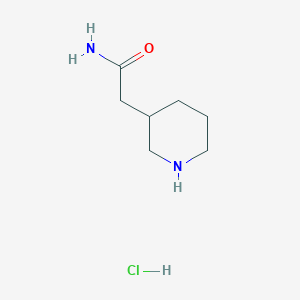

2-(Piperidin-3-yl)acetamide hydrochloride

Übersicht

Beschreibung

2-(Piperidin-3-yl)acetamide hydrochloride is a chemical compound with the molecular formula C7H14N2O·HCl. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are widely used in the pharmaceutical industry due to their diverse biological activities and pharmacological properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-3-yl)acetamide hydrochloride typically involves the reaction of piperidine with acetic anhydride or acetyl chloride, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Piperidin-3-yl)acetamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

Reduction: Reduction reactions can convert the compound to its corresponding amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions. Reaction conditions may vary depending on the desired product and include factors such as temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce amines, and substitution reactions can result in various substituted amides .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

2-(Piperidin-3-yl)acetamide hydrochloride is primarily recognized for its role as a pharmacological agent. It serves as a building block in the synthesis of various bioactive compounds, particularly in the development of drugs targeting neurological disorders and pain management.

1.1. Neurological Disorders

Research indicates that derivatives of piperidine compounds, including this compound, exhibit activity against neurodegenerative diseases such as Alzheimer's and Parkinson's. These compounds act as inhibitors for enzymes involved in neurotransmitter degradation, thereby enhancing synaptic transmission and potentially improving cognitive function .

1.2. Pain Management

The compound has been investigated for its analgesic properties. Studies have shown that piperidine derivatives can inhibit soluble epoxide hydrolase (sEH), an enzyme implicated in pain signaling pathways. This inhibition may lead to reduced inflammatory pain responses, making it a candidate for developing new analgesics .

Synthesis of Bioactive Compounds

The versatility of this compound extends to its use as an intermediate in synthesizing complex organic molecules.

2.1. Synthesis Techniques

The compound can be synthesized through various methods, including:

- Amidation Reactions : Combining piperidine derivatives with acetic acid derivatives under specific conditions to yield amides.

- Functionalization : Modifying the piperidine ring to introduce different functional groups that enhance biological activity or improve solubility.

A notable example is the synthesis of tankyrase inhibitors, where 2-(Piperidin-3-yl)acetamide derivatives were successfully employed to create potent inhibitors for cancer treatment .

3.1. Chiral Separations

This compound has been optimized for use in chiral separations via High-Performance Liquid Chromatography (HPLC). Its structural features allow it to effectively resolve enantiomers of various pharmaceuticals, which is crucial in drug development and regulatory compliance .

4.1. Case Study on Pain Management

A study published in Pharmaceuticals demonstrated that a series of piperidine derivatives showed significant anti-inflammatory effects in preclinical models. The lead compound exhibited a dose-dependent reduction in pain behaviors, suggesting that modifications to the piperidine structure can enhance therapeutic efficacy .

4.2. Synthesis of Tankyrase Inhibitors

Research indicated that 2-(Piperidin-3-yl)acetamide derivatives were synthesized and evaluated for their ability to inhibit tankyrases, enzymes involved in cancer cell proliferation. The study highlighted the effectiveness of these compounds in reducing tumor growth in xenograft models .

Wirkmechanismus

The mechanism of action of 2-(Piperidin-3-yl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of specific enzymes or as an agonist or antagonist of certain receptors .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 2-(Piperidin-3-yl)acetamide hydrochloride include other piperidine derivatives such as:

- 2-(Piperidin-4-yl)acetamide

- N-[2-(Piperidin-3-yl)ethyl]acetamide

- 2-(Piperidin-3-yl)propionamide .

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct biological and pharmacological properties.

Biologische Aktivität

2-(Piperidin-3-yl)acetamide hydrochloride is a compound with notable biological activity, primarily due to its structural characteristics that resemble neurotransmitters. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

This compound is a piperidine derivative that exhibits a range of biological effects. Its molecular structure allows for interactions with various biological targets, contributing to its diverse pharmacological profile.

1. Anticancer Activity

Research indicates that compounds derived from piperidine structures, including this compound, show significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that related piperidone compounds induce apoptosis in leukemia and lymphoma cells through mechanisms involving reactive oxygen species (ROS) accumulation and mitochondrial depolarization .

Table 1: Cytotoxicity of Piperidine Derivatives

| Compound Name | Cell Line Tested | CC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Piperidone 2608 | CEM (Leukemia) | 0.1 | Induces apoptosis via ROS accumulation |

| Piperidone 2610 | COLO 205 (Colon Cancer) | 0.5 | Mitochondrial depolarization |

| 2-(Piperidin-3-yl)acetamide HCl | Various cancer lines | TBD | TBD |

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Inhibition of soluble epoxide hydrolase (sEH), an enzyme implicated in pain and inflammation, has been linked to piperidine derivatives. These compounds can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Table 2: Inhibition of Soluble Epoxide Hydrolase

| Compound Name | IC50 (µM) | Effect on Inflammation |

|---|---|---|

| 2-(Piperidin-3-yl)acetamide HCl | TBD | Reduces nitric oxide production |

3. Neuropharmacological Effects

Due to its structural similarity to neurotransmitters, this compound may exert effects on the central nervous system. It has been noted for potential interactions with serotonin receptors, which are critical in the modulation of mood and cognition . This suggests a possible role in treating neuropsychiatric disorders.

The mechanisms through which this compound exerts its biological effects include:

- Induction of Apoptosis : The compound activates pathways leading to programmed cell death in cancer cells.

- Reactive Oxygen Species Generation : Increased ROS levels contribute to cellular stress and apoptosis.

- Inhibition of Enzymatic Activity : By inhibiting enzymes like sEH, the compound can modulate inflammatory responses.

Case Studies

Several studies have highlighted the efficacy of piperidine derivatives in preclinical models:

- Study on Cancer Cell Lines : A study demonstrated that piperidine derivatives induced significant cell death in breast and colon cancer cell lines, showcasing their potential as anticancer agents .

- Neuroprotection : Research into related compounds indicated protective effects against neurodegeneration by modulating neurotransmitter levels and receptor activity .

Eigenschaften

IUPAC Name |

2-piperidin-3-ylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.ClH/c8-7(10)4-6-2-1-3-9-5-6;/h6,9H,1-5H2,(H2,8,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUTWCDRWUKLERJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CC(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375472-37-9 | |

| Record name | 3-Piperidineacetamide, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1375472-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.